molecular formula C15H12BrCl2NO2 B4112147 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide

2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide

Cat. No. B4112147
M. Wt: 389.1 g/mol
InChI Key: MEJLVISGNDNLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. BDP is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

BDP has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where BDP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. BDP has also been investigated for its potential use in treating other diseases such as diabetes, Alzheimer's disease, and inflammatory disorders.

Mechanism of Action

BDP exerts its inhibitory effect on 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide by binding to the enzyme's regulatory domain, thereby preventing its activation and subsequent downstream signaling. 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide is involved in various cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer.
Biochemical and Physiological Effects
BDP has been shown to have a wide range of biochemical and physiological effects. In cancer cells, BDP has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. BDP has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, as well as reduce inflammation in models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its high potency and specificity for 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide inhibition. This allows researchers to study the specific effects of 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide inhibition on various cellular processes without the confounding effects of off-target effects. However, one limitation of using BDP is its relatively low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several potential future directions for research on BDP. One area of interest is the development of more potent and selective 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide inhibitors based on the structure of BDP. Another area of interest is the investigation of BDP's effects on other cellular processes beyond 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide signaling. Finally, the potential therapeutic applications of BDP in various diseases warrant further investigation, particularly in the context of preclinical and clinical trials.
Conclusion
In conclusion, BDP is a potent and selective inhibitor of 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide that has been extensively studied for its potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. With further research, BDP has the potential to become a valuable tool for investigating cellular processes and treating various diseases.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-14-8-11(17)4-7-13(14)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJLVISGNDNLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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